6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Overview
Description
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a chemical compound with the CAS Number: 214699-26-0. It has a linear formula of C15H17N3 . The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is 239.32 . It is a solid at room temperature .Scientific Research Applications
General Synthesis of Dihydronaphthyridinones A novel 3-step, 2-pot method was developed for synthesizing a variety of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones with quaternary centers and aryl substitutions. This method begins with an SNAr using 2- and 4-chloronicotinate esters and tertiary benzylic nitriles, followed by a selective nitrile reduction and a lactam ring closure of the free amine on the ester (Murray, Rose, & Curto, 2023).
Combinatorial Synthesis of Fused Tetracyclic Heterocycles A three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate yielded fused tetracyclic heterocycles with high yields. This approach includes amines like 1H-indazol-5-amine, resulting in various naphthyridine derivatives, indicating the potential for broad application and structural diversity in chemical synthesis (Li et al., 2013).
Synthesis of αVβ3 Integrin Antagonists Efficient double Sonogashira reactions and Chichibabin cyclizations were utilized in the synthesis of key intermediates for αVβ3 antagonists. The process demonstrates the compound's potential role in the development of integrin antagonists, which are crucial in cancer therapy and other medical applications (Hartner et al., 2004).
Microwave-Assisted Synthesis for Biomedical Screening A microwave-assisted synthesis method was developed for N-substituted 2-amino-1,6-naphthyridine derivatives, highlighting the compound's utility in rapid, small-scale synthesis for biomedical applications. This method's operational simplicity and increased safety make it conducive for fast synthesis for biomedical screening (Han et al., 2010).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBWYQNYNKFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446898 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
CAS RN |
214699-26-0 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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